molecular formula C17H15N3O4 B5770373 2-(2-methoxyphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

2-(2-methoxyphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

Cat. No. B5770373
M. Wt: 325.32 g/mol
InChI Key: GTKHDKSMQDTXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is not fully understood. However, it has been suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines, which contribute to the anti-inflammatory activity of this compound.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-methoxyphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide in lab experiments include its potent anticancer, anti-inflammatory, and antimicrobial activities. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and toxicity.

Future Directions

There are several future directions for the research of 2-(2-methoxyphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide. These include:
1. Investigation of the mechanism of action of this compound in cancer cells.
2. Optimization of the synthesis method to improve the yield and purity of the product.
3. Evaluation of the toxicity and pharmacokinetics of this compound in animal models.
4. Development of new derivatives of this compound with improved solubility and bioavailability.
5. Investigation of the potential synergistic effects of this compound with other anticancer drugs.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory, and antimicrobial activities. The mechanism of action of this compound is not fully understood, but it has been suggested to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. The advantages of using this compound in lab experiments include its potent activities, while the limitations include its limited solubility in aqueous solutions. There are several future directions for the research of this compound, including investigation of its mechanism of action, toxicity, and pharmacokinetics in animal models, and development of new derivatives with improved solubility and bioavailability.

Synthesis Methods

The synthesis of 2-(2-methoxyphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide involves the reaction of 2-(2-methoxyphenoxy) acetic acid hydrazide with isatin in the presence of acetic anhydride. The reaction proceeds under reflux conditions, and the product is obtained in good yield.

Scientific Research Applications

2-(2-methoxyphenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has shown promising results in various scientific research applications. It has been found to exhibit potent anticancer activity against different cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has also shown anti-inflammatory and antimicrobial activities.

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-23-13-8-4-5-9-14(13)24-10-15(21)19-20-16-11-6-2-3-7-12(11)18-17(16)22/h2-9,18,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKHDKSMQDTXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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